Benzyl benzyl(3-methylenecyclobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl benzyl(3-methylenecyclobutyl)carbamate: is a chemical compound with the molecular formula C20H21NO2 and a molecular weight of 307.39 g/mol . Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl benzyl(3-methylenecyclobutyl)carbamate typically involves the reaction of benzyl chloride with 3-methylenecyclobutylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is then heated to a specific temperature to facilitate the formation of the carbamate compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as NMR, HPLC, and LC-MS, are employed to verify the identity and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Benzyl benzyl(3-methylenecyclobutyl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides and amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of benzyl benzoic acid derivatives.
Reduction: Reduction reactions can produce benzyl benzyl(3-methylenecyclobutyl)amine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted benzyl carbamates.
Scientific Research Applications
Chemistry: In chemistry, benzyl benzyl(3-methylenecyclobutyl)carbamate is used as a building block for the synthesis of more complex organic compounds. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its structural similarity to other biologically active compounds allows it to be used as a probe in biochemical assays.
Medicine: . Its ability to modulate biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. Its chemical properties make it suitable for use in formulations that require stability and efficacy.
Mechanism of Action
The mechanism by which benzyl benzyl(3-methylenecyclobutyl)carbamate exerts its effects depends on its specific application. This interaction can modulate the activity of the target, leading to desired biological or chemical outcomes.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Benzyl (3-methylenecyclobutyl)carbamate: A closely related compound with a similar structure but lacking the additional benzyl group.
Benzyl carbamate derivatives: Other carbamate derivatives that share the benzyl group but have different substituents on the cyclobutyl ring.
Uniqueness: Benzyl benzyl(3-methylenecyclobutyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties compared to its similar compounds
Properties
IUPAC Name |
benzyl N-benzyl-N-(3-methylidenecyclobutyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-16-12-19(13-16)21(14-17-8-4-2-5-9-17)20(22)23-15-18-10-6-3-7-11-18/h2-11,19H,1,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHHOSBMKIAZQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)N(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.